2,2-Trimethylene-3-buten-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

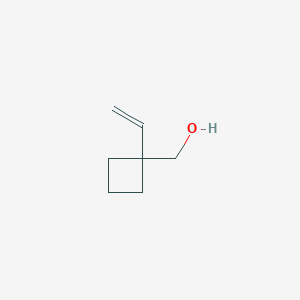

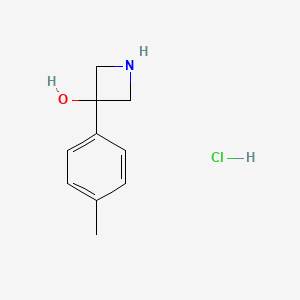

2,2-Trimethylene-3-buten-1-ol is a chemical compound with the molecular formula C7H12O . It is commonly used as a fragrance ingredient .

Molecular Structure Analysis

The molecular structure of 2,2-Trimethylene-3-buten-1-ol consists of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom . More detailed structural information may be available in specialized databases or scientific literature.Scientific Research Applications

Pyrolysis and Oxidation Studies

The compound has been used in studies to understand the reactivity of unsaturated alcohols . Specifically, it has been used in experimental and kinetic modeling studies of the pyrolysis and oxidation of similar unsaturated alcohols . These studies help in understanding the reactivity of unsaturated alcohols with a C=C double bond in the β- and γ-positions to the hydroxyl group .

Combustion Research

The compound is also used in combustion research. The pyrolysis and oxidation of unsaturated alcohols like 2,2-Trimethylene-3-buten-1-ol have been studied in detail . These studies provide insights into the combustion processes of these types of compounds .

Atmospheric Chemistry

Unsaturated alcohols, including 2,2-Trimethylene-3-buten-1-ol, play a significant role in atmospheric chemistry . They are important components in complex mixtures of oxygenated volatile organic compounds .

Uptake into Sulfuric Acid Solutions

The uptake kinetics of 2,2-Trimethylene-3-buten-1-ol into sulfuric acid solutions have been studied . This research helps in understanding the interactions of unsaturated alcohols with atmospheric aerosols .

Potential Degradation Pathway

The heterogeneous reaction of 2,2-Trimethylene-3-buten-1-ol with sulfuric acid aerosols may be a potential degradation pathway of unsaturated alcohols . This should not be neglected as it has implications for atmospheric chemistry .

Thermo Data Engine

The compound is also used in the Thermo Data Engine (TDE) for pure compounds . This helps in understanding the thermodynamic properties of the compound .

Safety and Hazards

Mechanism of Action

Target of Action

Similar unsaturated alcohols, such as 3-methyl-2-butenol (prenol) and 3-methyl-3-butenol (isoprenol), have been studied . These compounds interact with various enzymes and proteins in the body, but the specific targets for 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Mode of Action

It is known that unsaturated alcohols with a c=c double bond in the β- and γ-positions to the hydroxyl group, such as 2,2-trimethylene-3-buten-1-ol, can undergo various chemical reactions, including pyrolysis and oxidation . These reactions can lead to changes in the structure of the compound and its interaction with its targets.

Biochemical Pathways

Similar compounds such as isoprenol are known to be involved in various biochemical pathways . For example, isoprenol is produced by the reaction between isobutene (2-methylpropene) and formaldehyde . The affected pathways and their downstream effects for 2,2-Trimethylene-3-buten-1-ol remain to be identified.

Result of Action

For example, isoprenol is known to be used industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The specific effects of 2,2-Trimethylene-3-buten-1-ol remain to be identified.

properties

IUPAC Name |

(1-ethenylcyclobutyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-7(6-8)4-3-5-7/h2,8H,1,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUGWUWLKYCSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Trimethylene-3-buten-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-N-[(2-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2370312.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]acetamide](/img/structure/B2370314.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-chloro-5-nitrobenzamide](/img/structure/B2370318.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-3,4-difluorobenzamide](/img/structure/B2370319.png)

![5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2370320.png)

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)

![{2-[6-(methylthio)-4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine hydrochloride](/img/structure/B2370326.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)